Moloka'Iamine
Description
Properties
Molecular Formula |
C11H16Br2N2O |
|---|---|
Molecular Weight |
352.07 g/mol |
IUPAC Name |
3-[4-(2-aminoethyl)-2,6-dibromophenoxy]propan-1-amine |
InChI |
InChI=1S/C11H16Br2N2O/c12-9-6-8(2-4-15)7-10(13)11(9)16-5-1-3-14/h6-7H,1-5,14-15H2 |
InChI Key |
GEEVJNJYEZHGHA-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1Br)OCCCN)Br)CCN |
Synonyms |
moloka'iamine |
Origin of Product |
United States |
Scientific Research Applications
Research indicates that moloka'iamine exhibits significant antimicrobial properties. In studies involving the sponge Pseudoceratina arabica, this compound derivatives were shown to selectively inhibit the growth of bacteria such as Escherichia coli and Staphylococcus aureus, as well as fungi like Candida albicans . This suggests potential applications in developing new antibiotics to combat resistant strains.
Anticancer Properties
This compound and its derivatives have demonstrated cytotoxic effects against various cancer cell lines, including triple-negative breast cancer and cervical carcinoma. For instance, ceratinine N, a derivative of this compound, showed potent cytotoxicity with an IC50 value as low as 2.1 µM against these cell lines . The mechanism of action involves inhibition of specific cellular pathways, which may provide a basis for developing targeted cancer therapies.
Antifouling Agents
The antifouling properties of this compound have been explored in marine applications. Studies indicate that compounds derived from marine sponges, including this compound, can prevent biofouling on submerged surfaces. This application is critical for maintaining the efficiency of marine vessels and structures .
Neuroprotective Effects
Emerging research suggests that this compound may possess neuroprotective properties, potentially making it useful in treating neurodegenerative diseases. Its ability to modulate neurotransmitter systems could lead to innovations in neurological pharmacotherapy .
Case Study 1: Antimicrobial Efficacy
In a study conducted on extracts from Pseudoceratina arabica, researchers isolated several compounds including this compound derivatives. These compounds were tested against various pathogens, revealing that pseudoceratonic acid exhibited selective inhibition against both bacterial and fungal strains . The results underscore the potential for developing new antimicrobial agents based on marine natural products.
Case Study 2: Cytotoxicity Against Cancer Cells
A comprehensive evaluation of psammaplysin analogues, which include this compound structures, demonstrated significant cytotoxicity against MDA-MB-231 (breast cancer) and HeLa (cervical cancer) cell lines. The study highlighted that modifications to the terminal amines affected the potency of these compounds, suggesting pathways for optimizing anticancer drug design .
Chemical Reactions Analysis
Structural Features and Reactivity
Moloka'iamine (C₁₄H₂₀Br₂N₂O₃) is a brominated alkaloid with a unique hydrazine-derived core. Key structural motifs include:
-
N-brominated amino groups enabling electrophilic substitution reactions .
-
Phosphoramidic acid moieties facilitating nucleophilic interactions (e.g., with hydroxyl or amine groups) .
-
Cyclopentene-dione subunits prone to Michael addition reactions .
Antimicrobial Activity via Functional Group Interactions
Pseudoceratonic acid (a this compound derivative) inhibits E. coli and S. aureus at MIC values of 8–16 µg/mL. Reactivity is attributed to:
-
Dibrominated hydrazine groups disrupting bacterial membrane synthesis .
-
Phosphate ester linkages enhancing solubility and bioavailability .
Ceratinine N (C₂₃H₂₄Br₂N₄O₅), another derivative, selectively targets C. albicans (MIC = 4 µg/mL) through:
-
Cyanoformamide side chains binding fungal ergosterol biosynthesis enzymes .
-
Methylenecyclopentenedione moieties generating reactive oxygen species .
Cytotoxic Reactions in Cancer Cell Lines
Ceratinine N demonstrates potent cytotoxicity:
| Cell Line | IC₅₀ (µM) | Mechanism of Action |
|---|---|---|
| Triple-negative breast cancer (MDA-MB-231) | 2.1 | Apoptosis via caspase-3/7 activation |
| Colorectal carcinoma (HCT-116) | 3.8 | DNA intercalation by cyclopentenedione |
| Human cervical carcinoma (HeLa) | 4.5 | ROS-mediated mitochondrial dysfunction |
Data derived from dose-response assays using MTT methodology .
Key Derivatives and Their Synthetic Pathways
The following derivatives highlight this compound’s reactivity:
| Derivative | Molecular Formula | Key Reaction Step | Biological Activity |
|---|---|---|---|
| Hydroxythis compound | C₁₄H₂₁Br₂N₂O₄ | Hydroxylation at C-9 position | Moderate antifungal activity |
| Ceratinamine | C₁₅H₁₈Br₂N₄O₃ | Amidation with cyanoformyl chloride | Antiproliferative (HeLa cells) |
| Pseudoceratonic acid | C₆H₁₃Br₂N₂O₄P | Phosphorylation of terminal amine | Broad-spectrum antimicrobial |
Structural assignments confirmed via ¹H/¹³C NMR, HMBC, and HRESIMS .
Mechanistic Insights from Fragmentation Studies
MS/MS analysis of this compound derivatives revealed:
-
Loss of H₂O (m/z 348.8 → 331.8) indicates phosphoramidic acid instability under acidic conditions .
-
Cleavage of C₃H₅O (m/z 291.8) suggests β-ketoamine fragmentation patterns .
These findings underscore the compound’s susceptibility to hydrolytic and oxidative degradation, impacting its pharmacokinetic profile.
Comparison with Similar Compounds
Table 1: Structural and Bioactive Differences Between Moloka’iamine and Analogues
Key Research Findings
Bioactivity Variance :
- Moloka’iamine exhibits moderate antimicrobial activity but lacks cytotoxicity in isolation . In contrast, its derivatives, such as Ceratinine N, show potent cytotoxicity (2.1 µM), highlighting the role of substituents like carbamates in enhancing bioactivity .
- Pseudoceratonic Acid’s dibrominated hydrazine and phosphoramide groups confer selective antibacterial effects, a feature absent in Moloka’iamine .
Structural Determinants of Activity :
- The spirooxepinisoxazoline moiety in Psammaplysins is critical for cytotoxicity, as removal or absence (e.g., in Moloka’iamine alone) results in loss of activity .
- Hydroxylation (Hydroxymoloka’iamine) reduces cytotoxicity but retains structural similarity, suggesting steric or electronic effects modulate target interactions .
Ecological Roles :
- Moloka’iamine and its analogues are hypothesized to function as chemical defenses in sponges, deterring predators or fouling organisms . For example, Ceratinamine’s antifouling properties align with this ecological role .
Synthetic Accessibility :
- Hydroxymoloka’iamine was synthesized via a multi-step process involving bromination and alkylation, achieving 49% yield in key steps . This contrasts with naturally abundant compounds like Moloka’iamine, which are more readily isolated but harder to derivatize .
Pharmacological Potential
- Antiviral Activity : Moloka’iamine showed moderate docking scores against SARS-CoV-2 proteins (e.g., −5.97 kcal/mol for main protease), though less potent than analogues like Mololipids (−9.37 kcal/mol) .
- Druglikeness : Moloka’iamine has favorable solubility (LogP: 2.44) and blood-brain barrier permeability, whereas bulkier derivatives (e.g., Mololipids, LogP: 14.13) face solubility challenges .
Preparation Methods
Construction of the Isoxazoline Core
The synthesis begins with the bromination of 17 to form ketone 18 , followed by a diastereoselective Henry reaction with nitronate 16a (derived from 17 ). This step installs the C7 hydroxy group and isoxazoline scaffold in a single operation. The reaction proceeds in 95% yield under silylation conditions with dimethylvinylsilyl chloride, forming tricyclic acetal 21 .
Table 1: Key Reactions in Isoxazoline Core Synthesis
| Step | Reaction | Reagents/Conditions | Yield |
|---|---|---|---|
| 1 | Bromination | CuBr₂, DTBP, CHCl₃/EtOAc, 100°C | 78% |
| 2 | Henry Reaction | Nitronate 16a , CH₂Cl₂, 0°C | 95% |
| 3 | Baeyer–Villiger Oxidation | m-CPBA, Na₂HPO₄, CH₂Cl₂ | 88% |
Baeyer–Villiger Oxidation and Lactone Formation
Ketone 18 undergoes Baeyer–Villiger oxidation with m-chloroperoxybenzoic acid (m-CPBA) to form lactone 22 in 88% yield. This step is critical for constructing the dihydrooxepine-spiroisoxazoline (DOSI) motif while avoiding competing arene oxide formation.
Late-Stage Side-Chain Attachment
The this compound side chain (29 ) is prepared from tyramine in four steps. Coupling with ester 14 (derived from lactone 28 ) employs a one-pot procedure using potassium trimethylsilanolate (TMSOK) and chloro-N,N,N′,N′-tetramethylformamidinium hexafluorophosphate (TCFH), yielding amide 30 in 79% yield. Final deprotections furnish this compound (1 ) in 60% yield.
Isolation from Natural Sources
This compound was first isolated from Pseudoceratina purpurea via methanol extraction and chromatographic purification. The natural product is often accompanied by derivatives such as ceratinine N and hydroxythis compound, complicating isolation.
Table 2: Natural Isolation vs. Synthetic Yields
Alternative Synthetic Approaches
Hofmann Bromamide Reaction
This method, which converts amides to primary amines, is unsuitable for this compound due to its tertiary amine and brominated motifs.
Challenges and Innovations
Q & A
Basic: What are the primary structural features of Moloka'Iamine, and how are they elucidated in natural product chemistry?
This compound is a brominated alkaloid characterized by a dibromophenoxy-propanamine skeleton with an ethylamine moiety. Structural elucidation typically involves NMR spectroscopy (1H, 13C, HMBC, COSY) to identify key signals, such as aromatic methines (δH 7.49 ppm for C-15/C-17) and oxygenated aliphatic methines (δH 4.78 ppm for C-7). X-ray crystallography or HRESIMS further confirms molecular formulas (e.g., C21H22Br4N3O6 in derivatives). Challenges include distinguishing overlapping signals from bromine-induced splitting and verifying substitutions via HMBC correlations (e.g., H3-12/C-7 linkage) .
Basic: What marine organisms are known to produce this compound, and what ecological roles are hypothesized?
This compound and its derivatives are isolated from Red Sea sponges (Pseudoceratina arabica and Aplysinella spp.), suggesting a role in chemical defense against predators or biofouling. The brominated structure may deter microbial colonization, though direct ecological studies are limited. Researchers should prioritize field surveys paired with in situ bioactivity assays to validate these hypotheses .
Advanced: How can synthetic routes to this compound be optimized to improve yield and scalability?
The first total synthesis of this compound derivatives (e.g., hydroxythis compound) involves:
Bromination of 4-hydroxyacetophenone in acetic acid (93% yield) .
O-alkylation with 1,3-dibromopropane (97% yield).
α-bromoketone formation under controlled temperatures (−15°C to 0°C) to avoid side reactions (90% yield).
Azide substitution in DMF at 50°C (49% yield).
Key challenges include minimizing dimerization during azide steps and optimizing solvent systems (e.g., THF vs. DMF). Scalability requires batch-wise reagent addition and column chromatography alternatives (e.g., recrystallization) .
Advanced: What methodological discrepancies exist in assessing this compound’s cytotoxicity, and how can they be resolved?
Contradictory cytotoxicity results (e.g., no activity in HCT-116 vs. inhibitory effects in breast cancer models) may arise from:
- Cell line specificity : Selectivity for certain cancer types (e.g., colon vs. breast).
- Concentration thresholds : Bioactivity at ≥10 µg mL−1 in some studies but not others .
- Structural modifications : Derivatives like 19-hydroxypsammaplysin Z show enhanced activity due to additional hydroxyl groups.
Researchers should standardize assays using multiple cell lines, dose-response curves, and structural analogs to clarify structure-activity relationships .
Advanced: How can NMR spectral assignments for this compound derivatives be validated to avoid misinterpretation?
Cross-validate HMBC/COSY correlations : For example, H2-10 to C-9 (δC 160.8) confirms amidic linkages in derivatives .
Isotopic labeling : Use 15N or 13C-labeled precursors to trace nitrogen/carbon networks.
Computational modeling : Compare experimental shifts with DFT-calculated NMR spectra.
Crystallographic validation : Resolve ambiguous signals via X-ray diffraction, though bromine-heavy structures may complicate crystallization .
Basic: What are the current gaps in understanding this compound’s biosynthesis pathways?
No biosynthetic gene clusters or enzymatic steps have been identified. Hypotheses suggest:
- Halogenase enzymes for bromine incorporation.
- Polyketide synthase (PKS) or non-ribosomal peptide synthetase (NRPS) involvement in backbone assembly.
Researchers should employ metagenomic sequencing of sponge symbionts and heterologous expression in model systems (e.g., E. coli) to probe pathways .
Advanced: How can in vitro bioactivity studies of this compound be translated to in vivo models?
Pharmacokinetic profiling : Assess absorption, distribution, and metabolism using LC-MS/MS.
Toxicity screening : Evaluate hepatotoxicity in zebrafish or murine models.
Mechanistic studies : Use transcriptomics (RNA-seq) to identify target pathways (e.g., apoptosis, migration inhibition).
Formulation optimization : Encapsulate in liposomes to enhance bioavailability.
Current data lack in vivo validation, highlighting the need for interdisciplinary collaboration .
Basic: What analytical techniques are essential for purity assessment of synthetic this compound?
- HPLC-UV/HRMS : Purity >95% with baseline-separated peaks.
- Elemental analysis : Verify Br/N ratios.
- TLC with derivatization : Use ninhydrin for amine detection.
- Melting point consistency : Compare with natural isolates (±2°C tolerance) .
Advanced: Why do some this compound syntheses produce low yields in azide substitution steps, and how can this be mitigated?
Low yields (23–49%) in azide steps stem from:
- Competing elimination reactions in polar aprotic solvents.
- Incomplete bromide displacement due to steric hindrance.
Solutions include: - Using phase-transfer catalysts (e.g., TBAB) to enhance reactivity.
- Switching to microwave-assisted synthesis for faster kinetics.
- Employing flow chemistry for precise temperature control .
Advanced: How can contradictory data on this compound’s environmental stability be reconciled?
Degradation studies in seawater vs. lab buffers show variability due to:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
